Technical Guide & Safety Profile: 2-Amino-6-bromo-3,5-dichloropyridine
Technical Guide & Safety Profile: 2-Amino-6-bromo-3,5-dichloropyridine
Executive Summary
This guide serves as a dual-purpose document: a rigorous Safety Data Sheet (SDS) supplement and a technical application whitepaper. 2-Amino-6-bromo-3,5-dichloropyridine (IUPAC: 6-Bromo-3,5-dichloropyridin-2-amine) is a highly functionalized heterocyclic building block.[1] Its value in drug discovery lies in its orthogonal reactivity : the bromine atom at the C6 position is significantly more labile toward oxidative addition (e.g., Pd-catalyzed cross-coupling) than the chlorine atoms at C3 and C5. This allows for precise, regioselective functionalization—a critical attribute for synthesizing kinase inhibitors and complex pharmaceutical intermediates.
However, this reactivity profile necessitates strict handling protocols. As a halogenated aminopyridine, it presents risks of skin sensitization, respiratory irritation, and potential acute toxicity upon ingestion.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
This section establishes the definitive identity of the compound to prevent cataloging errors, which are common with halogenated pyridine isomers.
| Property | Specification |
| Chemical Name | 2-Amino-6-bromo-3,5-dichloropyridine |
| IUPAC Name | 6-Bromo-3,5-dichloropyridin-2-amine |
| CAS Number | 105751-20-0 |
| Molecular Formula | C₅H₃BrCl₂N₂ |
| Molecular Weight | 241.90 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| Melting Point | 155–160 °C (Predicted/Analogous range; verify per batch) |
| SMILES | Nc1c(Cl)c(Cl)cc(Br)n1 |
| InChI Key | ISNATVJFXVDHOT-UHFFFAOYSA-N |
Part 2: Hazard Identification & Toxicology (GHS)
Signal Word: WARNING
GHS Classification
Based on structural analogs (2-amino-6-bromopyridine) and functional group analysis, the following classifications apply:
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Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
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Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[2]
Toxicological Causality[1]
-
Irritation Mechanism: The basic amino group (
due to halogen withdrawal) combined with the lipophilic halogenated ring allows the compound to penetrate the stratum corneum, reacting with mucosal membranes to cause irritation. -
Systemic Risk: Halogenated pyridines can act as metabolic disruptors if absorbed.[1] The presence of the amine group suggests potential for skin sensitization (allergic contact dermatitis) upon repeated exposure.
Part 3: Safe Handling & Storage Strategy
Engineering Controls
Do not rely solely on PPE.[1] The primary control must be containment.
-
Solids Handling: Weighing must be performed inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with a face velocity >0.5 m/s.[1]
-
Static Control: Halogenated organic solids can be electrostatic.[1] Use anti-static weighing boats and ground all metal spatulas to prevent dust dispersion.
Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Nitrile Rubber (0.11 mm minimum) is sufficient for incidental contact (solids).
-
Causality: For solution-phase handling (e.g., dissolved in DCM or DMF), double-gloving or Silver Shield® (Laminate) gloves are required.[1] Chlorinated solvents (DCM) permeate standard nitrile in <5 minutes, carrying the toxic solute with them.
-
-
Respiratory: If handling outside a hood (not recommended), use a P3 (EN 143) or N100 (NIOSH) particulate respirator.
Storage Protocol[1]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
-
Reasoning: The amino group is susceptible to oxidation over time, leading to darkening (browning) of the solid. The C-Br bond is light-sensitive; store in amber vials.[1]
-
Part 4: Emergency Response & Waste Management[1]
Exposure Response Workflow
This decision tree guides immediate action in the event of exposure.
Caption: Emergency response decision matrix for halogenated aminopyridine exposure.
Waste Disposal[1]
-
Classification: Hazardous Organic Waste (Halogenated).
-
Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.
-
Prohibition: Do NOT dispose of down drains. The high halogen content (Br, Cl) makes it toxic to aquatic life (Predicted Aquatic Acute 1).
Part 5: Scientific Application (The "Whitepaper")
Orthogonal Reactivity & Regioselectivity
The structural uniqueness of 2-Amino-6-bromo-3,5-dichloropyridine lies in the electronic differentiation of its halogen substituents.[1]
-
The C6-Bromine: Located alpha to the pyridine nitrogen.[1][4] The inductive withdrawal of the nitrogen, combined with the better leaving group ability of Bromine (vs. Chlorine), makes this position highly susceptible to Oxidative Addition by Palladium(0).
-
The C3/C5-Chlorines: These positions are less reactive.[1] The C3-Cl is sterically crowded by the adjacent amino group and C4-H. The C5-Cl is electronically deactivated relative to the C6 position.[1]
Synthetic Workflow: Selective Coupling
This molecule allows for "iterative synthesis," where the C6 position is functionalized first, preserving the chlorides for later stages.
Experimental Example (Suzuki-Miyaura Coupling):
-
Reagents: 1.0 eq Substrate, 1.1 eq Aryl-Boronic Acid, 5 mol% Pd(PPh₃)₄, 2.0 eq Na₂CO₃.
-
Solvent: DME/Water (3:1).
-
Conditions: 80°C, 4 hours.
-
Outcome: Exclusive coupling at C6. The C3/C5 chlorides remain intact.
Caption: Kinetic selectivity workflow showing preferential C6-Br activation over C3/C5-Cl.
Critical Quality Attributes (CQA) for Research
When sourcing this material for synthesis, verify the following:
-
Regio-purity: Ensure <1% of the isomer (2-amino-5-bromo-3,6-dichloropyridine).[1] Isomers will fail downstream coupling steps.[1]
-
Water Content: Keep <0.5%. Water can quench sensitive organometallic catalysts used in subsequent steps.
References
-
PubChem. (n.d.).[3] Compound Summary: 6-Bromo-3,5-dichloropyridin-2-amine (CAS 105751-20-0).[1][5] National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyridin-2-amine derivatives hazard classification. (General class data applied for safety profiling). Retrieved from [Link]
Sources
- 1. 1060815-73-7|6-Bromo-3-chloropyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. 2-Amino-3,5-dichloro-6-methylpyridine | C6H6Cl2N2 | CID 1415863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 105751-20-0 CAS Manufactory [m.chemicalbook.com]
